molecular formula C6H3Cl2N3 B12438665 4-Amino-2,6-dichloronicotinonitrile

4-Amino-2,6-dichloronicotinonitrile

Cat. No.: B12438665
M. Wt: 188.01 g/mol
InChI Key: QJHWOTXPTCHUFE-UHFFFAOYSA-N
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Description

4-Amino-2,6-dichloronicotinonitrile is a chemical compound with the molecular formula C6H3Cl2N3 and a molecular weight of 188.01 g/mol . It is an aminonicotinonitrile derivative characterized by a pyridine ring core that is substituted with an amino group, two chlorine atoms, and a nitrile functional group . This specific arrangement of functional groups makes it a valuable and versatile intermediate in organic synthesis and medicinal chemistry research. The amino-dicyanopyridine scaffold, to which this compound is structurally related, is recognized in scientific literature as a privileged structure in drug discovery . Compounds based on this scaffold have been repurposed and investigated for a wide range of biological activities. Research indicates this core structure shows potential for the development of carbonic anhydrase activators, which are being studied for their potential role in addressing neurodegenerative diseases and age-related cognitive impairment . Furthermore, this privileged scaffold has shown promise in other research areas, including the synthesis of anticancer agents, histone deacetylase (HDAC) inhibitors, and treatments for cardiovascular and neurological disorders . The presence of multiple reactive sites on the molecule allows researchers to synthesize diverse libraries of compounds for structure-activity relationship (SAR) studies and high-throughput screening. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It must not be administered to humans or animals.

Properties

IUPAC Name

4-amino-2,6-dichloropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-5-1-4(10)3(2-9)6(8)11-5/h1H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHWOTXPTCHUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyanation of Halogenated Pyridines

Transition metal-catalyzed cyanation (e.g., $$ \text{Pd(OAc)}_2 $$/$$ \text{CuCN} $$) could replace a chlorine atom at C3 with a nitrile group. However, the C2 amino and C4/C6 chlorines create electronic deactivation, necessitating harsh conditions. Alternatively, Sandmeyer-type reactions using $$ \text{CuCN} $$ on a diazonium salt intermediate may prove viable, though regioselectivity concerns persist.

Ring-Synthesis Approaches

Constructing the pyridine ring de novo with pre-installed nitrile functionality offers a promising alternative. For example, condensation of malononitrile with dichloroacetylene precursors under basic conditions could yield the target scaffold. Such methods, however, remain speculative without empirical validation.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,6-dichloronicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution: Products include various substituted nicotinonitriles, depending on the nucleophile used.

    Oxidation and Reduction: Products vary based on the specific reaction, but may include oxidized or reduced derivatives of the original compound.

Scientific Research Applications

4-Amino-2,6-dichloronicotinonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antibacterial, or antiviral properties.

    Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Research: It serves as a tool for studying biological pathways and mechanisms, particularly those involving pyridine derivatives.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2,6-dichloronicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and dichloro substituents on the pyridine ring allow the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes the structural and functional differences, physicochemical properties, and hazards of 4-Amino-2,6-dichloronicotinonitrile and related compounds:

Compound This compound 4-Amino-2,6-dichloropyridine 6-Amino-5-nitropicolinonitrile 4-Chloro-2,6-dinitroaniline
Structure Pyridine with -NH₂, -Cl (2,6), -CN Pyridine with -NH₂, -Cl (2,6) Pyridine with -NH₂, -NO₂ (5), -CN Benzene with -NH₂, -Cl (4), -NO₂ (2,6)
Molecular Weight N/A 163.0 g/mol ~180 g/mol (estimated) 247.6 g/mol
Boiling Point N/A 336.7±37.0 °C (predicted) Not reported Decomposes before boiling
Density N/A 1.497±0.06 g/cm³ Not reported ~1.6 g/cm³ (estimated)
Solubility Likely polar solvents (e.g., DMSO) Chloroform, methanol (slight) Not reported Low in water; soluble in organic solvents
pKa N/A 0.49±0.50 (predicted) ~2–4 (nitro group) ~1–3 (nitro groups)
Stability Likely light-sensitive Stable when sealed, dark storage May decompose under heat/light Thermally unstable (nitro groups)
Hazards Irritant (predicted) Xi (irritant) Acute toxicity (oral, dermal) Explosive risk (nitro groups)
Ecological Impact Potential aquatic toxicity WGK Germany 3 (water hazard) Long-term aquatic toxicity High environmental persistence

Key Findings from Comparative Studies

Structural and Functional Differences

  • Substituent Effects: The nitrile group in this compound enhances its electrophilicity compared to 4-Amino-2,6-dichloropyridine, making it more reactive in nucleophilic substitution reactions. Nitro-substituted analogs (e.g., 6-Amino-5-nitropicolinonitrile) exhibit higher oxidative and thermal instability due to the electron-withdrawing nitro group .
  • Acidity: The predicted pKa of 4-Amino-2,6-dichloropyridine (~0.49) suggests weak basicity, whereas nitro derivatives (e.g., 4-Chloro-2,6-dinitroaniline) are more acidic (pKa ~1–3) due to nitro groups stabilizing deprotonation .

Hazard Profiles

  • Irritancy vs. Toxicity: Chlorinated pyridines (e.g., 4-Amino-2,6-dichloropyridine) are primarily irritants (Xi), whereas nitro compounds pose acute toxicity risks (e.g., 6-Amino-5-nitropicolinonitrile) or explosive hazards (e.g., 4-Chloro-2,6-dinitroaniline) .
  • Environmental Impact : All compounds show moderate to high aquatic toxicity, with nitro derivatives being particularly persistent in ecosystems .

Biological Activity

4-Amino-2,6-dichloronicotinonitrile is a compound of interest in pharmacological and toxicological research due to its potential biological activities. This article explores its biological activity, including mutagenicity, genotoxicity, and metabolic pathways, supported by relevant data and case studies.

This compound is a derivative of nicotinonitrile with two chlorine substituents at positions 2 and 6. Its chemical structure can be represented as follows:

  • Molecular Formula : C₆H₄Cl₂N₃
  • Molecular Weight : 194.02 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its mutagenic and genotoxic properties.

Mutagenicity Studies

Research indicates that this compound exhibits mutagenic activity. In a study involving Salmonella strains (TA98 and TA100), the compound demonstrated significant mutagenicity both with and without metabolic activation. The results are summarized in Table 1.

Test System Dose/Concentration Results without Activation Results with Activation Comments
S. typhimurium TA9875 mg/kg TNT+ (mutagenic)-Mutagenicity correlated with urinary metabolites
S. typhimurium TA10075 mg/kg TNT-+ (mutagenic)Higher mutagenicity in high-exposure group

The study found that urinary metabolites from workers exposed to TNT, which contains this compound as a metabolite, also exhibited mutagenic effects .

Genotoxicity Findings

Genotoxicity assessments revealed that the compound causes DNA damage in bacterial models. A study utilizing the umu test indicated that the compound induced DNA damage in Salmonella choleraesuis when metabolic activation was present but not when it was absent .

Metabolism and Toxicokinetics

The metabolism of this compound has been studied extensively due to its relationship with TNT metabolism. Approximately 50% of an administered dose is absorbed within 24 hours, with significant distribution to the liver and kidneys. The majority (about 75%) is excreted through urine as metabolites rather than as the parent compound .

Key Metabolites

  • 4-Amino-2,6-dinitrotoluene (ADNT) : Identified as a major urinary metabolite.
  • Further Reduction Products : Includes compounds such as 4,6-diamino-2-nitrotoluene.

Case Studies

A notable case study involved workers exposed to TNT in munitions factories. Urine samples collected post-exposure showed increased mutagenic activity compared to pre-exposure samples, correlating with elevated levels of urinary ADNT .

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